1-Nonen-3-one, 1-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonen-3-one, 1-(4-chlorophenyl)- is an organic compound with the molecular formula C15H19ClO It is a derivative of nonenone, where a chlorine-substituted phenyl group is attached to the first carbon of the nonenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonen-3-one, 1-(4-chlorophenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with 1-nonen-3-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-Nonen-3-one, 1-(4-chlorophenyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-Nonen-3-one, 1-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Nonen-3-one, 1-(4-chlorophenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nonen-3-one, 1-(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-Nonen-3-one: The parent compound without the chlorophenyl group.
1-Nonen-3-one, 1-(4-methylphenyl)-: A similar compound with a methyl group instead of chlorine on the phenyl ring.
1-Nonen-3-one, 1-(4-bromophenyl)-: A similar compound with a bromine atom instead of chlorine on the phenyl ring.
Uniqueness: 1-Nonen-3-one, 1-(4-chlorophenyl)- is unique due to the presence of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its analogs.
Properties
CAS No. |
51469-50-2 |
---|---|
Molecular Formula |
C15H19ClO |
Molecular Weight |
250.76 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)non-1-en-3-one |
InChI |
InChI=1S/C15H19ClO/c1-2-3-4-5-6-15(17)12-9-13-7-10-14(16)11-8-13/h7-12H,2-6H2,1H3/b12-9+ |
InChI Key |
ORNMBQVPJJQBDC-FMIVXFBMSA-N |
Isomeric SMILES |
CCCCCCC(=O)/C=C/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCCCC(=O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.